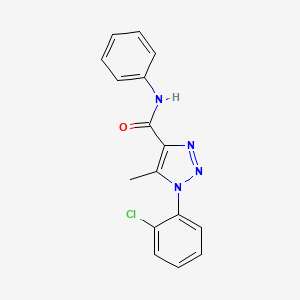![molecular formula C19H20N2O4S B2663752 N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-84-5](/img/structure/B2663752.png)
N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). Sulfonamides are known for their antibacterial properties and are used in a variety of drugs . The compound also contains a pyrroloquinoline structure, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications in pharmaceuticals, agrochemicals, and veterinary products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core with a sulfonamide group attached. The methoxybenzyl group would likely contribute to the overall polarity and solubility of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the methoxybenzyl group could increase its lipophilicity .Scientific Research Applications
Anti-Cancer Activity
This compound has been found to have anti-cancer activity. It has been shown to inhibit tubulin polymerization, which is a key process in cell division. This inhibition can prevent the proliferation of cancer cells, making this compound a potential candidate for cancer treatment .
2. Inhibition of Tumor Cell-Specific M2 Isoform of Pyruvate Kinase The compound has been identified as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2). PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism. PKM2 is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Potential Vasodilator
Adenosine analogs, such as this compound, can act as smooth muscle vasodilators. This means they can help to widen blood vessels, potentially improving blood flow and reducing blood pressure .
Inhibition of Cancer Progression
In addition to its anti-cancer activity, this compound has also been shown to inhibit cancer progression. This could make it a valuable tool in the ongoing fight against various forms of cancer .
Potential Use in Drug Design
Given its various biological activities, this compound could be used as a lead compound in the design of new drugs. Its structure and properties could be modified to optimize its effectiveness and reduce any potential side effects .
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-4-2-3-13(9-16)12-20-26(23,24)17-10-14-5-6-18(22)21-8-7-15(11-17)19(14)21/h2-4,9-11,20H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXSZKEUYIHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663670.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2663672.png)
![2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline](/img/structure/B2663673.png)
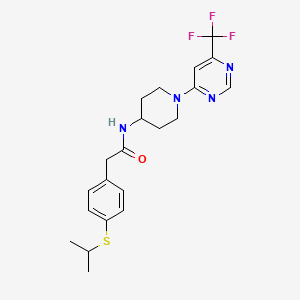
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B2663675.png)
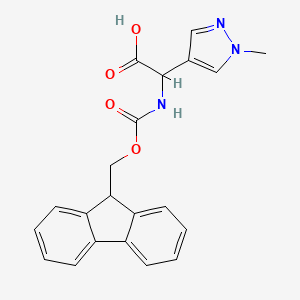
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2663678.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663679.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2663680.png)
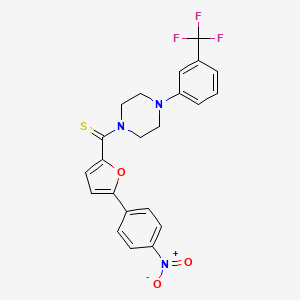
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2663686.png)
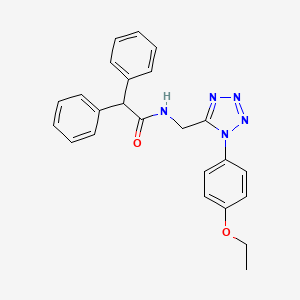
![N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663688.png)
